molecular formula C27H24N4O4S B2686714 benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 919868-71-6

benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2686714
M. Wt: 500.57
InChI Key: LLKBQFJXHKOCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a 1,2,4-triazole ring, an indole ring, and a thioacetate group. It also contains a 2,5-dimethoxyphenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available in the retrieved data, indole derivatives are generally synthesized using various methods . For instance, a regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as a catalyst to obtain similar compounds .


Molecular Structure Analysis

The molecular formula of this compound is C27H24N4O4S, and its molecular weight is 500.57. The structure includes several functional groups and rings, which contribute to its chemical properties.

Scientific Research Applications

Synthesis and Antioxidant Properties

The synthesis of derivatives related to benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has been explored, with a focus on evaluating their antioxidant properties. For instance, Dmitro V. Dovbnya et al. (2022) developed preparative methods for synthesizing compounds with similar structural motifs, investigating their antioxidant activity via in vitro methods. The compounds exhibited significant antioxidant capabilities, suggesting potential applications in fields requiring antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Antitumor and Anticancer Activities

Several studies have synthesized and evaluated derivatives for antitumor and anticancer activities. For example, M. A. El-Moneim et al. (2011) explored the antitumor activities of nitrogen heterocycles, highlighting the potential of these compounds in developing new antitumor drugs (El-Moneim, El‐Deen, & El-Fattah, 2011). Similarly, Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, investigating their anticancer properties and demonstrating their efficacy against various cancer cell lines (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Corrosion Inhibition

Compounds with similar structural components have been examined for their corrosion inhibition capabilities. Zhiyong Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in acidic environments, revealing high inhibition efficiencies (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Molecular-Level Studies

G. Gece and S. Bilgiç (2012) performed density functional theory calculations on compounds containing methylthiophenyl moieties to analyze their zinc corrosion inhibition mechanisms, providing insights into the relationship between molecular structures and inhibition efficiencies (Gece & Bilgiç, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of such compounds and their analogs is an active area of research, and future studies may focus on exploring their potential applications in various fields .

properties

IUPAC Name

benzyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-33-19-12-13-24(34-2)23(14-19)31-26(21-15-28-22-11-7-6-10-20(21)22)29-30-27(31)36-17-25(32)35-16-18-8-4-3-5-9-18/h3-15,28H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKBQFJXHKOCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

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